4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide
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Overview
Description
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiazinane ring with a dioxo functional group and a benzamide moiety substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The initial step involves the cyclization of a suitable precursor to form the thiazinane ring. This can be achieved by reacting a primary amine with a sulfonyl chloride under basic conditions.
Introduction of the Benzamide Moiety: The next step involves the acylation of the thiazinane ring with a benzoyl chloride derivative to introduce the benzamide moiety.
Substitution with 4-Methylphenyl Group: The final step involves the substitution of the benzamide moiety with a 4-methylphenyl group using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides.
Scientific Research Applications
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-4-methyl-benzoic acid
- 4-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)-benzoic acid
- Ethyl 2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)-acetate
Uniqueness
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific substitution pattern and the presence of both a thiazinane ring and a benzamide moiety
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-4-6-16(7-5-15)14-20-19(22)17-8-10-18(11-9-17)21-12-2-3-13-25(21,23)24/h4-11H,2-3,12-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVXMRURGVAIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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